Cas no 1033012-69-9 (1-(3,5-Difluorobenzyl)pyrrolidin-3-ol)
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(3,5-difluorobenzyl)pyrrolidin-3-ol
- 1-[(3,5-difluorophenyl)methyl]pyrrolidin-3-ol
- Z1779277596
- 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol
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- Inchi: 1S/C11H13F2NO/c12-9-3-8(4-10(13)5-9)6-14-2-1-11(15)7-14/h3-5,11,15H,1-2,6-7H2
- InChI Key: UWJRHOVEHFPPTE-UHFFFAOYSA-N
- SMILES: FC1C=C(C=C(C=1)CN1CCC(C1)O)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 205
- XLogP3: 1.5
- Topological Polar Surface Area: 23.5
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D128131-100mg |
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol |
1033012-69-9 | 100mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D128131-500mg |
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol |
1033012-69-9 | 500mg |
$ 365.00 | 2022-06-05 | ||
| TRC | D128131-1g |
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol |
1033012-69-9 | 1g |
$ 570.00 | 2022-06-05 | ||
| Life Chemicals | F1907-2703-0.25g |
1-(3,5-difluorobenzyl)pyrrolidin-3-ol |
1033012-69-9 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-2703-0.5g |
1-(3,5-difluorobenzyl)pyrrolidin-3-ol |
1033012-69-9 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| Life Chemicals | F1907-2703-1g |
1-(3,5-difluorobenzyl)pyrrolidin-3-ol |
1033012-69-9 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| Life Chemicals | F1907-2703-2.5g |
1-(3,5-difluorobenzyl)pyrrolidin-3-ol |
1033012-69-9 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-2703-5g |
1-(3,5-difluorobenzyl)pyrrolidin-3-ol |
1033012-69-9 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-2703-10g |
1-(3,5-difluorobenzyl)pyrrolidin-3-ol |
1033012-69-9 | 95%+ | 10g |
$1684.0 | 2023-09-07 |
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol Related Literature
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
Additional information on 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol
Introduction to 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol (CAS No. 1033012-69-9)
1-(3,5-Difluorobenzyl)pyrrolidin-3-ol, also known by its CAS registry number CAS No. 1033012-69-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their potential applications in drug discovery and materials science. The molecule features a pyrrolidine ring substituted with a hydroxyl group at the 3-position and a 3,5-difluorobenzyl group at the 1-position, making it a unique structure with promising functional properties.
The synthesis of 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol involves a series of well-defined organic reactions, including nucleophilic substitution and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and enhancing yield. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining high purity levels.
In terms of physical properties, this compound exhibits a melting point of approximately 85°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its hydroxyl group contributes to its polar nature, making it suitable for applications requiring hydrogen bonding interactions. The presence of fluorine atoms in the benzyl substituent introduces electronic effects that influence the compound's reactivity and stability.
Recent studies have highlighted the potential of 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol as a building block in medicinal chemistry. Its ability to act as a chiral auxiliary has been explored in asymmetric synthesis protocols, demonstrating its utility in constructing complex molecular architectures. Additionally, this compound has shown promise as an intermediate in the synthesis of bioactive molecules targeting various therapeutic areas, including inflammation and neurodegenerative diseases.
The pharmacological profile of CAS No. 1033012-69-9 has been investigated through in vitro assays, revealing moderate inhibitory activity against key enzymes involved in cellular signaling pathways. Collaborative efforts between academic institutions and pharmaceutical companies have further elucidated its potential as a lead compound for drug development programs.
In conclusion, 1-(3,5-Difluorobenzyl)pyrrolidin-3-ol (CAS No. 1033012-69-9) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique structure, combined with recent advancements in synthetic methodologies and pharmacological insights, positions it as a valuable asset in contemporary chemical research.
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